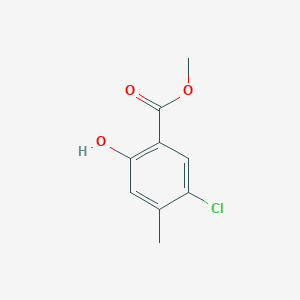
D-(R)-Homophenylalanine HCl
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Aplicaciones Científicas De Investigación
Medicine: Antidepressant Drug Synthesis
D-®-Homophenylalanine HCl: is utilized in the synthesis of Duloxetine , an antidepressant medication . Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used to treat major depressive disorder and general anxiety disorder. The compound’s role in the drug’s synthesis highlights its importance in the development of treatments for mental health conditions.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, D-®-Homophenylalanine HCl is applied in enzyme inhibition studies to understand enzyme mechanisms and design inhibitors that can regulate metabolic pathways . This has implications for the development of new drugs and therapeutic agents.
Pharmacology: Drug Delivery Systems
In pharmacology, D-®-Homophenylalanine HCl is explored for its potential in creating hydrogels used in targeted drug delivery systems . These hydrogels can be designed to release drugs in a controlled manner, improving the efficacy and reducing side effects of medications.
Chemical Synthesis: Catalyst Development
D-®-Homophenylalanine HCl: serves as a building block in the development of catalysts used in chemical synthesis . These catalysts can enhance reaction rates and selectivity, leading to more efficient industrial processes.
Analytical Chemistry: Chromatography
In analytical chemistry, D-®-Homophenylalanine HCl is used as a standard in chromatography for the separation and analysis of complex mixtures . Its well-defined properties make it suitable for calibrating analytical instruments.
Materials Science: Conductive Polymers
D-®-Homophenylalanine HCl: is involved in the synthesis of conductive polymers, which have applications in electronics, sensors, and smart materials . These polymers can be used to create flexible and wearable electronic devices.
Environmental Science: Wastewater Treatment
In environmental science, D-®-Homophenylalanine HCl can be part of processes aimed at wastewater treatment and heavy metal recovery . This is crucial for environmental protection and resource recovery.
Materials Science: Hydrogel Applications
Lastly, in materials science, D-®-Homophenylalanine HCl contributes to the design of stimuli-responsive hydrogels. These hydrogels have applications ranging from tissue engineering to smart drug delivery systems .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)


![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)


![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)



![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

